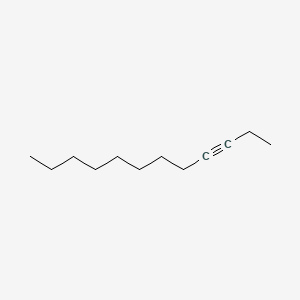

3-Dodecyne

描述

Overview of Internal Alkyne Chemistry and its Significance

Internal alkynes possess a rigid, linear geometry around the triple bond and exhibit distinct reactivity compared to their alkene and alkane counterparts. The presence of two pi bonds allows for a variety of addition reactions, although generally, alkynes are less reactive towards electrophilic addition than alkenes due to the sp-hybridized carbons holding the pi electrons more tightly. invivochem.cnuni.lu Despite this, internal alkynes undergo significant reactions including hydrogenation, hydrohalogenation, halogenation, hydration, and oxidative cleavage. invivochem.cnuni.luchem960.comuni.lu36.112.18 They are also key participants in cycloaddition reactions and various metal-catalyzed coupling processes, which are crucial for forming new carbon-carbon bonds and constructing intricate cyclic systems. wikipedia.orguni.lunih.govnih.gov The relative stability of internal alkynes compared to terminal alkynes also influences their handling and reactivity profiles in synthetic strategies. uni.luresearchgate.net The versatility in reaction types underscores the significance of internal alkyne chemistry in enabling the synthesis of a wide array of organic molecules. wikipedia.org

Strategic Importance of 3-Dodecyne as a Chemical Intermediate

This compound holds strategic importance as a chemical intermediate due to its specific structure, offering a handle for functionalization at the internal alkyne position within a relatively long hydrocarbon chain. This allows for its incorporation into larger molecules with defined structural features. It has been employed in the synthesis of various chemicals, including those relevant to pharmaceuticals, agrochemicals, and materials science applications. The ability to selectively transform the triple bond in this compound while preserving other parts of the molecule makes it a valuable synthon in convergent synthetic routes. For instance, derivatives of dodecynes have been explored as precursors in the synthesis of complex molecules with potential biological activity, such as insect pheromones. The dodecyl chain provides lipophilicity and structural length that are often desirable in target molecules across different chemical industries.

Scope and Objectives of Advanced Research on this compound

Advanced research on this compound focuses on several key areas. A primary objective is the development of efficient and selective synthetic methodologies for its preparation, including exploring new catalytic systems and reaction conditions for the coupling of smaller fragments or the isomerization of terminal alkynes. uni.lunih.gov Another significant area involves investigating novel reactions that this compound can undergo, particularly those that introduce functionality with high regioselectivity and stereoselectivity. This includes exploring its behavior in various metal-catalyzed cross-coupling reactions, click chemistry, and cycloadditions to construct complex molecular scaffolds. The scope also extends to utilizing this compound as a key intermediate in the total synthesis of natural products and the creation of novel materials with tailored properties, leveraging the unique structural element provided by the internal alkyne. Research aims to optimize reaction yields, minimize unwanted side products, and develop environmentally benign synthetic protocols involving this compound.

Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₂ | |

| Molecular Weight | 166.30 g/mol | |

| CAS Number | 6790-27-8 | |

| Appearance | Colorless liquid | |

| Odor | Characteristic odor | |

| Boiling Point | 184-186°C, 219 °C, 219.6°C | |

| Melting Point | -30°C, -13.99°C (estimate) | |

| Density | 0.7871 g/cm³, 0.787 g/mL, 0.792 g/cm³ | |

| Refractive Index | 1.444, 1.4442 | |

| Solubility | Insoluble in water, soluble in organic solvents (ethanol, ethyl ether) |

Structure

3D Structure

属性

CAS 编号 |

6790-27-8 |

|---|---|

分子式 |

C12H22 |

分子量 |

166.30 g/mol |

IUPAC 名称 |

dodec-3-yne |

InChI |

InChI=1S/C12H22/c1-3-5-7-9-11-12-10-8-6-4-2/h3-5,7,9-12H2,1-2H3 |

InChI 键 |

ZFAGQZXKTQFQLE-UHFFFAOYSA-N |

规范 SMILES |

CCCCCCCCC#CCC |

产品来源 |

United States |

Synthetic Methodologies for 3 Dodecyne and Its Derivatives

Isomerization Routes from Terminal Alkynes

Isomerization provides a route to internal alkynes by relocating the triple bond from a terminal position (C-1) to an internal position. This process can be facilitated by either basic conditions or catalytic systems.

Base-Mediated Isomerization Protocols

Base-mediated isomerization of terminal alkynes involves the use of strong bases to abstract a propargylic proton, generating an acetylide anion, which can then undergo prototropic shifts to move the triple bond along the carbon chain. For instance, early studies indicated that alcoholic potash could isomerize dodecyne-1 to dodecyne-2. archive.org Conversely, sodium metal could effect the reverse isomerization. archive.org The success and regioselectivity of base-mediated isomerization protocols are highly dependent on the strength of the base, the solvent system, and the reaction conditions. While effective for migrating the triple bond, achieving high selectivity for a specific internal isomer like 3-dodecyne can be challenging due to the potential for the triple bond to migrate further along the chain.

Catalytic Systems for Positional Isomerization

Catalytic systems offer a more controlled approach to alkyne isomerization, often providing better regioselectivity than purely base-mediated methods. Transition metal catalysts, including those based on gold, have been explored for alkyne isomerization. For example, gold(I) complexes with specific bifunctional ligands have been shown to enable the isomerization of alkynes, sometimes proceeding via allene (B1206475) intermediates. acs.orgchinesechemsoc.orgnih.govnih.gov While some catalytic systems have focused on the isomerization of internal alkynes to 1,3-dienes or the conversion of alkynes to allenes, the specific catalytic isomerization of 1-dodecyne (B1581785) to predominantly this compound requires careful catalyst design and optimization to control the position of the triple bond migration. acs.orgnih.gov Research in this area often focuses on developing catalysts that can selectively promote the desired positional isomerization while minimizing the formation of unwanted isomers or side products like allenes or conjugated dienes. acs.orgnih.gov

Carbon-Carbon Bond Formation Strategies for Dodecyne Scaffold Construction

Direct construction of the this compound scaffold typically involves forming new carbon-carbon bonds to assemble the desired 12-carbon chain with the triple bond at the C-3 position.

Alkylation of Terminal Alkynes and Chain Extension Techniques

Alkylation of terminal alkynes is a fundamental method for extending a carbon chain and introducing substituents adjacent to a triple bond. This involves deprotonating a terminal alkyne using a strong base to form a nucleophilic acetylide anion, which then reacts with an alkyl halide in an SN2 reaction. masterorganicchemistry.comlibretexts.orgucalgary.cayoutube.comyoutube.com To synthesize this compound using this approach, one could, for instance, react a shorter terminal alkyne with an appropriate alkyl halide to build the dodecyne chain. For example, the reaction of a C3 alkyne (like propyne) with a C9 alkyl halide or a C2 alkyne (acetylene) with a C10 alkyl halide followed by further chain extension could, in principle, lead to dodecynes. However, to specifically obtain this compound, the strategic choice of alkyne and alkyl halide is crucial. A more direct route would involve the alkylation of 1-decyne (B165119) with an ethyl halide (e.g., ethyl bromide or ethyl iodide) after deprotonation of the terminal alkyne. This method allows for precise control over the chain length and the position of the alkyne. masterorganicchemistry.comlibretexts.orgucalgary.cayoutube.com

| Starting Material | Reagent 1 (Base) | Reagent 2 (Alkyl Halide) | Expected Product |

|---|---|---|---|

| 1-Decyne | Strong Base (e.g., NaNH₂) | Ethyl Halide (e.g., CH₃CH₂Br) | This compound |

Organometallic Coupling Reactions (e.g., Grignard Reagent-based Approaches)

Organometallic coupling reactions, such as those involving Grignard reagents, provide powerful tools for forming carbon-carbon bonds. While Grignard reactions are commonly used to react with carbonyl compounds, they can also be involved in alkyne synthesis through coupling reactions. chemistrysteps.com For example, the coupling of alkynyl Grignard reagents with alkyl halides or other electrophiles can construct substituted alkynes. organic-chemistry.org Palladium-catalyzed coupling reactions, such as the Sonogashira coupling, are widely used for forming carbon-carbon bonds between terminal alkynes and organic halides. organic-chemistry.org Although direct examples of synthesizing this compound specifically via a Grignard-based coupling reaction were not extensively detailed in the search results, the general principle of using organometallic species, including Grignard reagents or organocopper reagents derived from them, in coupling reactions with appropriate alkyne or halide partners is a recognized strategy for alkyne synthesis and chain extension. organic-chemistry.orgnih.govlibretexts.org

Catalytic Oligomerization of Olefins to Alkyne Precursors

Catalytic oligomerization of olefins, particularly ethylene (B1197577), is a significant industrial process for producing higher olefins. hhu.degoogle.comgoogle.comresearchgate.net While these processes primarily yield alkenes, modifications in catalysts and conditions can potentially lead to alkyne precursors, often followed by subsequent steps like dehydrogenation or selective elimination to form alkynes. For instance, the Shell Higher Olefin Process (SHOP) and similar processes using nickel or aluminum catalysts oligomerize ethylene to produce alpha-olefins like 1-dodecene (B91753). hhu.degoogle.comresearchgate.net While the direct catalytic oligomerization of olefins to internal alkynes like this compound is less common, the resulting olefins from these processes can serve as starting materials for subsequent reactions, including those involving isomerization or functionalization, to ultimately synthesize dodecyne isomers. kfupm.edu.saontosight.ai For example, 1-dodecene, obtained from ethylene oligomerization, could potentially be isomerized or functionalized to introduce a triple bond at the C-3 position.

This compound is an internal alkyne with the chemical formula C₁₂H₂₂. Its structure features a twelve-carbon chain with a triple bond located between the third and fourth carbon atoms. This internal positioning of the triple bond distinguishes it from terminal alkynes like 1-dodecyne. The synthesis of internal alkynes like this compound can be achieved through various methodologies, primarily involving elimination reactions from halogenated precursors or transformations of other functional groups.

Dehydrohalogenation Pathways from Alkyl Dihalides

Dehydrohalogenation is a fundamental method for synthesizing alkynes. This process involves the removal of two equivalents of a hydrogen halide (HX) from an alkyl dihalide precursor, leading to the formation of a carbon-carbon triple bond. The reaction is typically carried out using a strong base. unacademy.comchemistrysteps.comlibretexts.orglibretexts.orglibretexts.org

Synthesis from Vicinal and Geminal Dihalide Precursors

Alkynes can be synthesized from both vicinal and geminal dihalides through double dehydrohalogenation. unacademy.comchemistrysteps.comlibretexts.orglibretexts.org

Vicinal Dihalides: Vicinal dihalides have halogen atoms on adjacent carbon atoms. unacademy.comchemistrysteps.comlibretexts.orglibretexts.org The dehydrohalogenation of a vicinal dihalide proceeds in two steps. The first step involves the removal of one molecule of hydrogen halide to form a vinyl halide (an alkene with a halogen substituent). unacademy.comlibretexts.orglibretexts.org The second step, requiring a stronger base, eliminates a second molecule of hydrogen halide from the vinyl halide to yield the alkyne. unacademy.comchemistrysteps.comlibretexts.orglibretexts.orglibretexts.org For example, a vicinal dihalide derived from a dodecene isomer could potentially be a precursor to this compound.

Geminal Dihalides: Geminal dihalides have both halogen atoms on the same carbon atom. chemistrysteps.comlibretexts.orglibretexts.orglibretexts.org Similar to vicinal dihalides, geminal dihalides undergo double dehydrohalogenation to form alkynes. chemistrysteps.comlibretexts.orglibretexts.org This method is particularly useful for synthesizing terminal alkynes if the dihalide is at the end of the carbon chain youtube.com, but appropriate geminal dihalides can also lead to internal alkynes like this compound.

The general reaction for the dehydrohalogenation of a dihalide to an alkyne can be represented as:

R-CHX-CHX-R' + 2 Base → R-C≡C-R' + 2 HX (from vicinal dihalide) R-CH₂-CX₂-R' + 2 Base → R-C≡C-R' + 2 HX (from geminal dihalide)

Where X is a halogen (e.g., Cl, Br, I) and R and R' are alkyl chains. For the synthesis of this compound, the starting dihalide would need to have the halogen atoms positioned such that the triple bond forms between the third and fourth carbons of the dodecane (B42187) chain.

Optimization of Base and Solvent Systems for Elimination Reactions

The success and efficiency of dehydrohalogenation reactions are highly dependent on the choice of base and solvent. Strong bases are required to effect the elimination of hydrogen halides. chemistrysteps.comlibretexts.orglibretexts.org Commonly used strong bases include sodium amide (NaNH₂) in liquid ammonia (B1221849) and potassium tert-butoxide (KOtBu). chemistrysteps.comlibretexts.orglibretexts.org

Sodium amide in liquid ammonia is a very strong base often used for the synthesis of terminal alkynes, as it can also deprotonate the weakly acidic terminal hydrogen of the alkyne, forming an acetylide anion. chemistrysteps.comlibretexts.orglibretexts.orgsolubilityofthings.com While this compound is an internal alkyne and does not have a terminal acidic hydrogen, NaNH₂ can still be an effective base for the double elimination from a suitable dihalide precursor. Using excess sodium amide is often necessary to ensure the reaction goes to completion. chemistrysteps.com An aqueous workup is typically required after using sodium amide to protonate the alkyne product. chemistrysteps.comlibretexts.org

Potassium tert-butoxide is another strong, but often sterically hindered, base used in elimination reactions. solubilityofthings.comfiu.edu The choice between bases can influence the regioselectivity of the elimination, particularly in cases where multiple elimination pathways are possible.

Solvents play a crucial role in dissolving the reactants and facilitating the reaction. Liquid ammonia is a common solvent when using sodium amide. chemistrysteps.comlibretexts.orglibretexts.org Other solvents like dimethyl sulfoxide (B87167) (DMSO) have also been explored for dehydrohalogenation reactions. rsc.org The solvent system can affect the reaction rate, selectivity, and the solubility of the base and substrate. For instance, using KOH in alcohol for dehydrohalogenation of a vicinal dibromide can lead to the isolation of the bromoalkene intermediate, and under more vigorous conditions, can cause isomerization of the alkyne product. libretexts.org Careful selection and optimization of the base and solvent are necessary to maximize the yield and purity of the desired alkyne, such as this compound, and minimize side reactions like isomerization or polymerization.

Hydroformylation and Subsequent Dehydrogenation Routes

Hydroformylation, also known as the oxo process, is a reaction that typically involves the addition of carbon monoxide and hydrogen (syngas) to an alkene or alkyne, usually catalyzed by transition metal complexes (e.g., rhodium or cobalt), to form aldehydes. mt.comscielo.org.mxresearchgate.netresearchgate.netku.eduresearchgate.netmdpi.com While hydroformylation directly adds an aldehyde group and a hydrogen across a double or triple bond mt.comresearchgate.net, it is not a direct method for synthesizing an internal alkyne like this compound from a simpler precursor in a single step.

However, hydroformylation followed by subsequent transformations, such as dehydrogenation, could potentially be part of a multi-step route to alkynes. For example, the hydroformylation of an alkene followed by other reactions could lead to a compound that then undergoes dehydrogenation to form an alkyne. The search results mention that hydroformylation of 1-dodecene to tridecanal (B79276) followed by dehydrogenation can indirectly lead to related alkynes through further chemical transformations, although this sequence is more commonly used for the synthesis of aldehydes and alcohols.

Dehydrogenation involves the removal of hydrogen molecules from a saturated or partially saturated hydrocarbon to form a more unsaturated compound, such as an alkyne. While the direct dehydrogenation of a dodecane isomer to this compound is theoretically possible, it often requires high temperatures and specific catalysts and can lead to mixtures of alkyne isomers and other byproducts.

Research in hydroformylation is often focused on the selective production of linear or branched aldehydes from alkenes mt.commdpi.com or α,β-unsaturated aldehydes from alkynes researchgate.netresearchgate.netrsc.org. While hydroformylation of alkynes is an active area of research researchgate.netresearchgate.netrsc.org, the primary products are typically α,β-unsaturated aldehydes, not internal alkynes like this compound. Therefore, a route to this compound involving hydroformylation would likely be indirect, utilizing the aldehyde product in subsequent reactions, potentially including halogenation and then dehydrohalogenation, or other sequence involving dehydrogenation at a later stage of synthesis.

Table 1: Selected Synthetic Methods and Key Conditions for Alkyne Synthesis

| Method | Precursor Type | Key Reagents/Conditions | Typical Products (General) | Notes | Source |

| Dehydrohalogenation | Vicinal Dihalide | Strong Base (e.g., NaNH₂/NH₃, KOtBu) | Alkyne | Two elimination steps; vinyl halide intermediate. | unacademy.comchemistrysteps.comlibretexts.orglibretexts.orglibretexts.org |

| Dehydrohalogenation | Geminal Dihalide | Strong Base (e.g., NaNH₂/NH₃, KOtBu) | Alkyne | Two elimination steps. | chemistrysteps.comlibretexts.orglibretexts.org |

| Hydroformylation | Alkene or Alkyne | CO, H₂, Transition Metal Catalyst (Rh, Co) | Aldehydes | Primarily yields aldehydes; indirect route to alkynes possible. | mt.comscielo.org.mxresearchgate.netresearchgate.netku.eduresearchgate.netmdpi.com |

| Alkylation of Terminal Alkynes | Terminal Alkyne | Strong Base, Alkyl Halide | Longer Chain Alkyne | Useful for extending carbon chain of existing alkynes. | solubilityofthings.com |

Table 2: Examples of Bases Used in Dehydrohalogenation for Alkyne Synthesis

| Base | Solvent | Notes | Source |

| Sodium Amide (NaNH₂) | Liquid Ammonia | Very strong base, effective for terminal and internal alkyne synthesis. | chemistrysteps.comlibretexts.orglibretexts.org |

| Potassium tert-Butoxide (KOtBu) | Various Organic | Strong, bulky base; can influence regioselectivity. | solubilityofthings.comfiu.edu |

| Alcoholic KOH | Alcohol | Can lead to isolation of vinyl halide or alkyne isomerization. | unacademy.comlibretexts.org |

Chemical Reactivity and Mechanistic Investigations of 3 Dodecyne

Catalytic Transformations of the Alkyne Triple Bond

The carbon-carbon triple bond of 3-dodecyne is a region of high electron density, making it susceptible to a variety of addition reactions. Through the use of specific catalysts, the reactivity of this functional group can be precisely controlled to yield a range of valuable products.

Selective Hydrogenation and Partial Reduction Mechanisms

The partial reduction of alkynes is a critical transformation in organic synthesis, allowing for the stereoselective formation of alkenes. Complete hydrogenation of an alkyne, such as this compound, using powerful catalysts like platinum, palladium, or nickel on carbon, will proceed through an alkene intermediate but ultimately yield the corresponding alkane, dodecane (B42187), as the final product. nih.govnih.gov To isolate the alkene, less active, or "poisoned," catalysts are employed to halt the reaction at the intermediate stage.

The most common method for the syn-hydrogenation of an internal alkyne to a (Z)-alkene involves the use of Lindlar's catalyst. rsc.org This heterogeneous catalyst consists of palladium deposited on calcium carbonate and treated with a catalytic poison, typically lead acetate (B1210297) and quinoline. nih.govnih.govrsc.org The poison deactivates the catalyst just enough to prevent the further reduction of the initially formed (Z)-alkene to an alkane. nih.govrsc.org In the case of this compound, this selective hydrogenation results in the formation of (Z)-3-dodecene. The mechanism involves the delivery of two hydrogen atoms to the same face of the alkyne triple bond as it is adsorbed onto the catalyst surface, resulting in the characteristic syn-addition. rsc.org

Another effective catalyst system for this transformation is P-2 nickel, a colloidal non-magnetic black nickel catalyst prepared by the reduction of a nickel(II) salt with sodium borohydride. thieme-connect.comacs.org On its own, P-2 nickel can reduce disubstituted alkynes to the corresponding alkenes with high yields and good (cis)-selectivity. thieme-connect.com However, the stereospecificity can be dramatically enhanced by using ethylenediamine (B42938) as a catalyst modifier. thieme-connect.com This modified P-2 nickel catalyst system is highly selective for the reduction of alkynes to pure (cis)-alkenes, with cis:trans ratios reported as high as 200:1 for other internal alkynes. thieme-connect.com The ethylenediamine modifies the catalyst surface, making it more specific for alkynes and preventing over-reduction or isomerization. thieme-connect.comnih.gov

| Catalyst System | Primary Product from this compound | Stereochemistry of Addition | Key Features |

|---|---|---|---|

| H₂, Lindlar's Catalyst (Pd/CaCO₃, Pb(OAc)₂, quinoline) | (Z)-3-Dodecene | Syn-addition | Poisoned catalyst prevents over-reduction to alkane. nih.govrsc.org |

| H₂, P-2 Nickel (Ni₂B) with ethylenediamine | (Z)-3-Dodecene | Syn-addition | Provides very high stereospecificity for the cis-alkene. thieme-connect.com |

| H₂, Pd/C, Pt, or Ni | Dodecane | N/A (Full reduction) | Highly active catalysts that reduce the alkyne completely to the alkane. nih.govnih.gov |

Hydroboration Pathways and Regioselectivity Studies

Hydroboration-oxidation is a two-step reaction sequence that achieves the hydration of a triple bond. In the first step, a borane (B79455) reagent adds across the alkyne in a syn-addition fashion. For internal alkynes, this reaction ultimately produces ketones after the oxidation step. rsc.org

The reaction of this compound, a symmetrical internal alkyne, with a borane reagent followed by oxidation with hydrogen peroxide (H₂O₂) in a basic medium yields a single ketone product, 3-dodecanone (B73483). nih.govthieme-connect.com Because the alkyne is symmetrical, the initial addition of the boron atom to either carbon of the triple bond leads to the same intermediate and, ultimately, the same final product, making regioselectivity a non-issue. rsc.orgthieme-connect.com

To prevent a second hydroboration event from occurring on the resulting vinylborane (B8500763) intermediate, sterically hindered borane reagents are typically used. rsc.orgnih.gov Common choices include disiamylborane (B86530) (Sia₂BH) or 9-borabicyclo[3.3.1]nonane (9-BBN). thieme-connect.com These bulky reagents add readily to the relatively unhindered linear alkyne but the resulting alkenylborane is sterically crowded, which resists a second addition. nih.govacs.org The mechanism begins with the concerted, syn-addition of the B-H bond across the triple bond to form a vinylborane. thieme-connect.com In the subsequent oxidation step, the boron atom is replaced with a hydroxyl group, yielding an enol intermediate. This enol is unstable and rapidly tautomerizes to the more stable keto form, which is the final ketone product. nih.gov

| Reagents | Intermediate | Final Product from this compound | Key Mechanistic Features |

|---|---|---|---|

| 1. Disiamylborane (Sia₂BH) or 9-BBN 2. H₂O₂, NaOH | Vinylborane, then (Z)-3-dodecen-3-ol (enol) | 3-Dodecanone | Syn-addition of borane; enol intermediate tautomerizes to ketone. nih.govthieme-connect.com |

Hydrosilylation Reactions: Stereochemical Control and Catalyst Development

Hydrosilylation is the addition of a silicon-hydrogen bond (Si-H) across an unsaturated bond, such as the triple bond in this compound. This reaction is a highly efficient method for synthesizing vinylsilanes, which are versatile intermediates in organic synthesis. nih.gov The process almost always requires a transition metal catalyst, with platinum-based catalysts being the most widely used and studied for this transformation. thieme-connect.comacs.org

For internal alkynes like this compound, platinum-catalyzed hydrosilylation typically proceeds via syn-addition, where the silicon and hydrogen atoms add to the same face of the triple bond. This results in the formation of a (Z)-vinylsilane as the major product. nih.gov The generally accepted mechanism for platinum catalysis is the Chalk-Harrod mechanism. acs.org This pathway involves: (i) oxidative addition of the hydrosilane (R₃Si-H) to the platinum(0) catalyst, forming a platinum(II) hydride-silyl complex; (ii) coordination of the alkyne to this complex; (iii) insertion of the alkyne into the Pt-H bond; and (iv) reductive elimination of the vinylsilane product, regenerating the platinum(0) catalyst. nih.gov

While platinum catalysts are highly active, significant research has been dedicated to developing catalysts based on other metals such as rhodium, ruthenium, iridium, and cobalt to achieve different or improved selectivity. nih.govrsc.org Catalyst development often focuses on the ligands attached to the metal center, as these can influence the steric and electronic environment of the catalyst, thereby controlling the regio- and stereoselectivity of the reaction. acs.org For a symmetrical alkyne like this compound, regioselectivity is not a factor, but catalyst choice is crucial for controlling the stereochemical outcome (i.e., syn vs. anti-addition) and for ensuring high conversion and yield. nih.gov For instance, certain cationic ruthenium complexes have been shown to favor trans-addition, yielding (E)-vinylsilanes. nih.gov

| Catalyst Type | Typical Stereochemical Outcome for this compound | Common Mechanism | Catalyst Development Focus |

|---|---|---|---|

| Platinum-based (e.g., Karstedt's catalyst) | (Z)-vinylsilane (from syn-addition) | Chalk-Harrod Mechanism acs.org | High activity, industrial relevance. thieme-connect.com |

| Ruthenium-based (e.g., [Cp*Ru(MeCN)₃]PF₆) | (E)-vinylsilane (from trans-addition) nih.gov | Varies with catalyst; may involve silyl (B83357) migration. nih.gov | Achieving alternative stereoselectivity. acs.org |

| Cobalt-based (e.g., Co(OAc)₂) | Ligand-dependent (E or Z) rsc.org | Ligand-controlled pathways. rsc.org | Use of earth-abundant, inexpensive metals. rsc.org |

Alkyne Hydration Processes and Homogeneous/Heterogeneous Catalysis (e.g., Gold Nanoparticle Catalysis)

The addition of water across the carbon-carbon triple bond, known as hydration, is a fundamental reaction that converts alkynes into carbonyl compounds. For internal alkynes like this compound, the product of hydration is a ketone. While this reaction can be catalyzed by strong acids, modern methods often employ metal catalysts for milder conditions and improved selectivity. rsc.org

Gold catalysts, in both +1 and +3 oxidation states, have emerged as exceptionally effective for alkyne hydration due to their strong Lewis acidity and affinity for activating π-systems. nih.govacs.org In homogeneous catalysis, cationic gold(I) complexes activate the alkyne toward nucleophilic attack by water. nih.gov For a symmetrical internal alkyne such as this compound, the attack of water can occur at either of the two sp-hybridized carbons, but since they are chemically equivalent, a single ketone product, 3-dodecanone, is formed after tautomerization of the intermediate enol. nih.gov The mechanism involves the coordination of the alkyne to the gold(I) center, which makes it highly electrophilic and susceptible to attack by a water molecule. thieme-connect.com This is followed by a proton transfer and protodeauration to release the enol and regenerate the gold catalyst. nih.gov

In addition to homogeneous systems, heterogeneous gold catalysts, particularly gold nanoparticles (AuNPs) supported on metal oxides like titanium dioxide (TiO₂), have proven to be highly effective and offer advantages in terms of catalyst separation and recycling. nih.govresearchgate.netresearchgate.net These supported AuNPs can catalyze the hydration of alkynes under neutral or even weakly basic conditions, which increases the functional group tolerance of the reaction. researchgate.netresearchgate.net For example, a TiO₂-supported gold nanoparticle system used with a basic cocatalyst like morpholine (B109124) can efficiently hydrate (B1144303) alkynes while being compatible with acid-sensitive groups. researchgate.net The heterogeneous nature of the catalyst allows it to be recovered by simple filtration and reused. researchgate.net

| Catalyst System | Catalysis Type | Product from this compound | Key Advantages |

|---|---|---|---|

| Cationic Gold(I) Complexes (e.g., [Au(L)]⁺) | Homogeneous | 3-Dodecanone | High activity and selectivity under mild conditions. nih.govacs.org |

| Gold Nanoparticles on TiO₂ (Au/TiO₂) | Heterogeneous | 3-Dodecanone | Catalyst is recyclable; can operate under non-acidic conditions, improving functional group tolerance. researchgate.netresearchgate.net |

| Mercury(II) Salts (e.g., HgSO₄ in H₂SO₄) | Homogeneous | 3-Dodecanone | Traditional method, but highly toxic. rsc.org |

Cycloaddition and Multicomponent Reactions

Transition Metal-Catalyzed [2+2+2] Cyclotrimerization of Alkynes

The [2+2+2] cyclotrimerization of alkynes is a powerful, atom-economical reaction for the synthesis of highly substituted benzene (B151609) rings. wikipedia.org This transformation involves the catalytic assembly of three alkyne molecules to form an aromatic ring. The reaction is typically catalyzed by a variety of transition metals, with cobalt, rhodium, and ruthenium complexes being particularly effective. thieme-connect.comacs.orgnih.gov

When this compound is subjected to these catalytic conditions, three molecules combine to form a single, symmetrically substituted aromatic product: 1,2,3,4,5,6-hexaethyl-hexy-benzene. The use of a symmetrical internal alkyne like this compound simplifies the reaction outcome, as there is no issue of regioselectivity that would arise from the cyclotrimerization of unsymmetrical alkynes. acs.org

The general mechanism for this transformation begins with the coordination of two alkyne molecules to a low-valent metal center. thieme-connect.com This is followed by an oxidative cyclization step to form a five-membered metallacyclopentadiene intermediate. nih.govnih.gov This key intermediate then reacts with a third molecule of the alkyne. The subsequent steps can vary depending on the specific metal catalyst but ultimately lead to the formation of the benzene ring and regeneration of the active catalyst. nih.govthieme-connect.com One common pathway involves the coordination of the third alkyne to the metallacyclopentadiene, followed by an insertion or a Diels-Alder-type cycloaddition to form a seven-membered metallacycloheptatriene or a bicyclic intermediate, which then undergoes reductive elimination to release the aromatic product. thieme-connect.com

| Catalyst Type | Product from this compound | Key Intermediate | Significance |

|---|---|---|---|

| Cobalt-based (e.g., CpCo(CO)₂) | 1,2,3,4,5,6-Hexaethyl-hexy-benzene | Cobaltacyclopentadiene nih.gov | Historically significant and widely used for arene synthesis. nih.gov |

| Rhodium-based (e.g., Wilkinson's catalyst) | 1,2,3,4,5,6-Hexaethyl-hexy-benzene | Rhodacyclopentadiene nih.gov | Offers high efficiency and functional group tolerance. acs.org |

| Ruthenium-based (e.g., CpRuCl(cod)) | 1,2,3,4,5,6-Hexaethyl-hexy-benzene | Ruthenacyclopentadiene rsc.org | Effective for chemo- and regioselective cycloadditions. rsc.org |

Cobalt-Catalyzed C–H Functionalization via Metallacycle Intermediates

Cobalt catalysis has emerged as a powerful tool for the functionalization of otherwise inert C–H bonds, offering an atom-economical approach to complex molecule synthesis. acs.org These reactions often proceed through metallacycle intermediates, where the cobalt center orchestrates the assembly of multiple components. dntb.gov.uanih.gov

Three-Component Coupling Reactions Involving Arenes, Alkenes, and Alkynes.acs.orgnih.gov

A significant advancement in C–H functionalization is the cobalt-catalyzed intermolecular three-component coupling of arenes, alkenes, and alkynes. acs.orgnih.gov This reaction constructs ortho-homoallylated arene products from simple, readily available starting materials. nih.gov Research utilizing 6-dodecyne, a symmetric internal alkyne analogous to this compound, demonstrates the efficacy of this transformation. acs.org The reaction is typically catalyzed by a well-defined, air-stable cationic bis(phosphine) cobalt(I) complex, such as [(dcype)Co(η⁶-C₇H₈)][BArᶠ₄]. acs.orgnih.gov

The catalytic cycle is proposed to involve the oxidative cyclization of the alkene (typically ethylene) and the alkyne (e.g., this compound) with the cobalt(I) center to form a cobaltacyclopentene intermediate. nih.govnih.gov This metallacycle is the key intermediate that mediates the C–H activation of the arene, which must contain a directing group (like an amide or ketone) to coordinate to the cobalt center. acs.orgprinceton.edu Subsequent reductive elimination furnishes the final ortho-functionalized arene product and regenerates the active cobalt(I) catalyst. acs.org Control experiments have confirmed that all three components—arene, alkene, and alkyne—are necessary for the reaction to proceed, underscoring the intermediacy of the metallacycle. acs.orgnih.gov

The reaction exhibits broad functional group tolerance and has been applied to the late-stage functionalization of complex molecules. acs.orgnih.gov

Table 1: Cobalt-Catalyzed Three-Component Coupling with 6-Dodecyne¹

| Arene (Directing Group) | Yield of Ortho-Homoallylated Product (%) |

|---|---|

| N-methylbenzamide | 95 |

| N,N-dimethylbenzamide | 96 |

| Acetophenone | 92 |

| 2-acetylpyridine | 85 |

| Fenofibrate derivative | 75 |

Intramolecular (3+2) Cycloadditions of Cyclopropene-Tethered Alkynes

Low-valent cobalt complexes are also effective catalysts for intramolecular (3+2) cycloadditions involving alkynes tethered to strained rings like cyclopropenes. nih.gov This methodology provides a direct route to constructing bicyclic systems that contain highly substituted cyclopentadienyl (B1206354) moieties. acs.orgnih.gov While specific examples using a this compound-tethered cyclopropene (B1174273) are not detailed, the reaction scope is broad and accommodates various internal alkynes. nih.govnih.gov

The mechanism is distinct from those promoted by other metals like rhodium or palladium. nih.gov It is believed to commence with the formation of a low-valent cobalt species that coordinates to the substrate. This is followed by an oxidative cyclometallation involving the alkyne and the cyclopropene to form a cobaltacycle. researchgate.net Subsequent ring-opening of the strained cyclopropyl (B3062369) group and reductive elimination deliver the final bicyclic cyclopentadienyl product. nih.govresearchgate.net This cobalt-catalyzed pathway has been shown through experimental and computational studies to be highly efficient, particularly for substrates with electron-withdrawing groups. nih.gov

Table 2: Cobalt-Catalyzed Intramolecular (3+2) Cycloaddition Yields²

| Substituent on Alkyne (R) | Substituent on Cyclopropene (R') | Yield of Bicyclic Product (%) |

|---|---|---|

| Phenyl | CO₂Me | 95 |

| n-Butyl | CO₂Me | 88 |

| Trimethylsilyl (TMS) | CO₂Me | 91 |

| Phenyl | Tosyl | 75 |

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Kinetics and Mechanisms

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," prized for its efficiency, reliability, and high regioselectivity in forming 1,4-disubstituted 1,2,3-triazoles. nih.govorganic-chemistry.org However, the standard and highly accelerated CuAAC reaction is mechanistically restricted to terminal alkynes . nih.govacs.org Internal alkynes, such as this compound, are generally unreactive under typical CuAAC conditions.

The mechanism hinges on the ability of copper(I) to form a π-complex with a terminal alkyne, which significantly increases the acidity of the terminal proton. rsc.org In the presence of a base, this proton is removed to form a crucial copper-acetylide intermediate. nih.govrsc.org This acetylide is the key reactive species that engages with the azide. Kinetic studies and DFT calculations support a mechanism involving two copper centers. nih.govacs.org A dinuclear copper acetylide complex coordinates the azide, leading to the formation of a six-membered copper-containing metallacycle. nih.gov Subsequent rearrangement and protonolysis release the 1,4-triazole product and regenerate the catalyst. nih.gov

Since this compound lacks a terminal, acidic proton, it cannot form the requisite copper-acetylide intermediate, thus precluding its participation in the catalytic cycle. While the uncatalyzed thermal Huisgen 1,3-dipolar cycloaddition can occur with internal alkynes, it requires harsh conditions (elevated temperatures) and typically results in a mixture of 1,4- and 1,5-regioisomers. nih.gov For selective cycloadditions with internal alkynes, alternative catalytic systems, such as those based on ruthenium (RuAAC), are often required, which proceed via a different mechanism involving oxidative coupling to form a ruthenacycle. organic-chemistry.org

Oxidative and Functionalization Transformations

The carbon-carbon triple bond of this compound is an electron-rich functional group susceptible to various oxidative transformations. The choice of oxidant and reaction conditions dictates the nature of the resulting oxygenated products, allowing for either complete cleavage of the triple bond or its conversion into other functionalities.

Regio- and Stereoselective Oxidation Strategies (e.g., Permanganate-Mediated)

Potassium permanganate (B83412) (KMnO₄) is a powerful oxidizing agent whose reactivity with alkynes is highly dependent on the reaction conditions. libretexts.orglibretexts.org

Under strong oxidizing conditions (e.g., hot, basic KMnO₄), this compound undergoes oxidative cleavage. libretexts.orgyoutube.com The triple bond is completely broken, and the carbons of the alkyne are oxidized to carboxylic acids. For the unsymmetrical this compound, this cleavage occurs at the C3-C4 bond, yielding two different carboxylic acids. After an acidic workup to protonate the initially formed carboxylate salts, the products are propanoic acid (from the C1-C3 fragment) and nonanoic acid (from the C4-C12 fragment). libretexts.orgyoutube.com

Under mild, neutral conditions (e.g., aqueous KMnO₄ at room temperature), the oxidation can be controlled to avoid cleavage. libretexts.orgyoutube.com The alkyne is oxidized to a vicinal α-diketone. In the case of this compound, this gentle oxidation selectively forms dodecane-3,4-dione. The reaction is believed to proceed through an unstable tetrol intermediate which rapidly loses two molecules of water to give the diketone product. youtube.com

Table 3: Permanganate-Mediated Oxidation of this compound

| Conditions | Product(s) | Transformation |

|---|---|---|

| KMnO₄, OH⁻, Heat, then H₃O⁺ | Propanoic acid and Nonanoic acid | Oxidative Cleavage |

| KMnO₄, H₂O, Neutral | Dodecane-3,4-dione | α-Diketone Formation |

Selective Formation of Oxygenated Dodecyne Derivatives

Beyond permanganate oxidation, other synthetic methods can be employed to selectively introduce oxygen-containing functional groups to this compound, leading to a variety of valuable derivatives.

One of the most fundamental reactions is hydration . The addition of water across the triple bond, typically catalyzed by acid and a mercury(II) salt (e.g., H₂SO₄, H₂O, HgSO₄), converts the alkyne into a ketone. nih.gov According to Markovnikov's rule, the initial addition of water forms an enol intermediate, which rapidly tautomerizes to the more stable keto form. For an unsymmetrical internal alkyne like this compound, hydration is generally non-regioselective and results in a mixture of two isomeric ketones: dodecan-3-one and dodecan-4-one. nih.gov

Other methods allow for the synthesis of different oxygenated derivatives. For example, hydroboration-oxidation provides an anti-Markovnikov addition of water, but for internal alkynes, it also typically leads to a mixture of ketones. More advanced catalytic systems can be used to synthesize α,β-unsaturated ketones, which are important building blocks in organic synthesis. nih.govrsc.orgnih.gov

Table 4: Formation of Oxygenated Derivatives from this compound

| Reagents | Product(s) | Derivative Class |

|---|---|---|

| H₂SO₄, H₂O, HgSO₄ | Mixture of Dodecan-3-one and Dodecan-4-one | Ketone |

| 1. Sia₂BH; 2. H₂O₂, NaOH | Mixture of Dodecan-3-one and Dodecan-4-one | Ketone (via Hydroboration) |

| KMnO₄, H₂O (Neutral) | Dodecane-3,4-dione | α-Diketone |

Nucleophilic and Electrophilic Reactivity Profiles

The reactivity of the internal, unsymmetrical alkyne this compound is governed by the electron-rich nature of its carbon-carbon triple bond. This region of high electron density serves as the primary site for chemical transformations, reacting with both electrophiles and, under specific conditions, potent nucleophiles. The asymmetry of this compound, with an ethyl group on one side of the alkyne and an octyl group on the other, introduces considerations of regioselectivity in its addition reactions.

The carbon-carbon triple bond in this compound, while electron-rich, is generally less reactive towards electrophiles than the double bond of an alkene. This is attributed to the greater s-character of the sp-hybridized carbons in the alkyne, which holds the π-electrons more tightly to the nuclei. Consequently, the activation of the alkyne often requires strong electrophiles or catalytic intervention.

Electrophilic Addition:

Electrophilic addition reactions to this compound proceed via the formation of a vinyl cation intermediate. Due to the unsymmetrical nature of the alkyne, the initial addition of an electrophile can occur at either C-3 or C-4, leading to two possible vinyl cations. The stability of these intermediates dictates the regioselectivity of the reaction. For this compound, the alkyl groups (ethyl and octyl) are both electron-donating and exert a similar stabilizing effect through hyperconjugation. This can result in the formation of a mixture of regioisomeric products.

A common example is hydrohalogenation, the addition of a hydrogen halide (HX). The proton acts as the initial electrophile. Addition of the proton to C-3 would generate a vinyl cation at C-4, while addition to C-4 would place the cation at C-3. Subsequent attack by the halide anion (X⁻) on the carbocation yields the corresponding vinyl halide. Due to the minimal electronic difference between the two positions, a mixture of 4-halo-3-dodecene and 3-halo-3-dodecene is expected.

Similarly, the acid-catalyzed hydration of this compound, typically employing aqueous sulfuric acid and a mercury(II) sulfate (B86663) catalyst, results in the formation of ketones. The initial electrophilic attack by a proton (from H₃O⁺) on the alkyne leads to a vinyl cation, which is then attacked by water. The resulting enol intermediate rapidly tautomerizes to the more stable ketone. As with hydrohalogenation, this reaction is expected to yield a mixture of two isomeric ketones: 3-dodecanone and 4-dodecanone.

Nucleophilic Reactivity:

Direct nucleophilic attack on the triple bond of unactivated alkynes like this compound is generally unfavorable due to the high electron density of the π-system, which repels approaching nucleophiles. Such reactions are typically limited to very strong nucleophiles or require the alkyne to be "activated" by conjugation with an electron-withdrawing group. Therefore, this compound is largely unreactive towards common nucleophiles under standard conditions.

Palladium-catalyzed cross-coupling reactions represent a powerful and versatile methodology for the functionalization of alkynes, including internal alkynes like this compound. These reactions proceed via a catalytic cycle that typically involves oxidative addition, carbopalladation (migratory insertion), and reductive elimination. A key challenge in the cross-coupling of unsymmetrical internal alkynes is controlling the regioselectivity of the carbopalladation step, which determines where the new carbon-carbon bond is formed.

Recent research has demonstrated that regioselectivity can be achieved in palladium-catalyzed three-component coupling reactions of unsymmetrical internal alkynes. While specific data for this compound is not extensively published, studies on analogous unsymmetrical yne-acetates provide significant insight into the mechanistic pathways and factors influencing regioselectivity.

A notable example is the cationic palladium-catalyzed syn-1,2-dicarbofunctionalization of unsymmetrical internal yne-acetates with aryl diazonium salts and aryl boronic acids. researchgate.netnih.gov In this reaction, a cationic palladium species is generated in situ, which then undergoes carbopalladation across the alkyne. The regioselectivity of this addition is influenced by both electronic and steric factors, as well as potential non-covalent interactions between the substrate and the catalyst. nih.gov

The general mechanism involves the oxidative addition of an aryl diazonium salt to a Pd(0) catalyst, forming a cationic aryl-Pd(II) complex. This complex then undergoes migratory insertion across the alkyne. For an unsymmetrical alkyne, this insertion can occur in two ways, leading to two different vinyl-Pd(II) intermediates. The relative stability of these intermediates or the transition states leading to them determines the regiochemical outcome. Subsequent transmetalation with an aryl boronic acid and reductive elimination yields the tetrasubstituted alkene product. researchgate.netnih.gov

The following tables present representative data from the literature on the regioselective three-component coupling of an unsymmetrical internal alkyne, 1,3-diphenylprop-2-yn-1-yl acetate, which serves as a model for the reactivity of unsymmetrical internal alkynes.

| Entry | Aryl Diazonium Salt (Ar-N₂BF₄) | Aryl Boronic Acid (Ar'-B(OH)₂) | Product(s) | Yield (%) | Regioisomeric Ratio |

|---|---|---|---|---|---|

| 1 | Phenyl | p-Tolyl | Regioisomer A | 85 | >99:1 |

| 2 | m-Methylphenyl | p-Tolyl | Regioisomer A | 82 | >99:1 |

| 3 | m-Trifluoromethylphenyl | p-Tolyl | Regioisomer A | 78 | >99:1 |

| 4 | p-Bromophenyl | p-Tolyl | Regioisomer A + B | 75 | 91:9 |

| Entry | Aryl Diazonium Salt (Ar-N₂BF₄) | Aryl Boronic Acid (Ar'-B(OH)₂) | Product | Yield (%) | Regioisomeric Ratio |

|---|---|---|---|---|---|

| 1 | p-Methoxyphenyl | Phenyl | Regioisomer A | 88 | >99:1 |

| 2 | p-Methoxyphenyl | p-Chlorophenyl | Regioisomer A | 84 | >99:1 |

| 3 | p-Methoxyphenyl | p-Acetylphenyl | Regioisomer A | 79 | >99:1 |

| 4 | p-Methoxyphenyl | 2-Naphthyl | Regioisomer A | 75 | >99:1 |

These findings underscore the potential for developing highly regioselective cross-coupling reactions for unsymmetrical internal alkynes like this compound, enabling the synthesis of complex, well-defined molecular architectures. The control of regioselectivity is a critical aspect of these transformations and is an active area of research in synthetic organic chemistry.

Strategic Applications of 3 Dodecyne As a Synthetic Intermediate in Advanced Research

Precursor in Complex Organic Synthesis

The reactivity of the triple bond in 3-dodecyne allows for its elaboration into more complex structures, making it a key starting point in multi-step organic synthesis.

Many insect pheromones are long-chain unsaturated compounds, such as alcohols, esters, or aldehydes, which feature specific double bond geometries (Z or E). researchgate.net The stereocontrolled synthesis of these molecules is crucial for their biological activity. Internal alkynes like this compound are ideal precursors for these structures because the alkyne can be selectively reduced to form either a (Z)-alkene or an (E)-alkene.

For instance, the synthesis of (Z)-dodec-3-en-1-ol, a trail-following pheromone identified in several termite species, can be envisioned starting from a functionalized this compound derivative. A documented synthesis of the macrolide pheromone (3Z,11R,S)-3-dodecen-11-olide involves the creation of a 1,11-dihydroxy-3-dodecyne (B8394263) intermediate, highlighting the utility of the this compound scaffold in building such complex natural products. sfu.ca

The stereoselective reduction of the alkyne is key. Different catalytic systems can be employed to achieve the desired geometry, as summarized in the table below.

| Reaction | Catalyst/Reagent | Product Stereochemistry | Typical Conditions |

| Syn-Hydrogenation | Lindlar's Catalyst (Pd/CaCO₃/Pb(OAc)₂) + H₂ | (Z)-Alkene | Room temperature, atmospheric pressure |

| Syn-Hydrogenation | P-2 Nickel (Ni(OAc)₂ + NaBH₄) + H₂ | (Z)-Alkene | Ethanol, room temperature |

| Anti-Reduction | Na in liquid NH₃ | (E)-Alkene | -78 °C to -33 °C |

| Anti-Reduction | LiAlH₄ | (E)-Alkene | THF, reflux |

| Syn-Hydroboration | Dicyclohexylborane then Acetic Acid | (Z)-Alkene | THF, then reflux |

| E-Selective Hydrogenation | Diruthenium Hydride Complex + H₂ | (E)-Alkene | Ambient temperature, atmospheric pressure |

This table presents general methods for stereoselective alkyne reduction applicable to this compound. Sources: researchgate.netnih.govacs.org

By choosing the appropriate reduction method, chemists can precisely control the geometry of the resulting double bond, enabling the targeted synthesis of specific pheromone isomers and their analogs for agricultural and research purposes.

The creation of chiral molecules from achiral starting materials is a cornerstone of modern synthetic chemistry, particularly for pharmaceutical and biological applications. While this compound itself is achiral, its triple bond provides a handle for introducing chirality through asymmetric reactions.

Recent advances in catalysis have enabled highly regio- and enantioselective transformations of internal alkynes. For example, cobalt-catalyzed asymmetric hydroboration/hydrogenation can convert an internal alkyne into a chiral boronate ester. organic-chemistry.org Applying such a method to this compound would generate a chiral dodecyl-containing building block, which could then be used in the synthesis of complex, stereochemically defined molecules. organic-chemistry.org These reactions often rely on specialized chiral ligands to control the stereochemical outcome.

Key asymmetric transformations applicable to this compound include:

Asymmetric Hydrogenation: Using a chiral catalyst (e.g., based on Ruthenium or Iridium) to produce an enantioenriched alkane.

Asymmetric Hydroboration: Employing a chiral borane (B79455) reagent followed by oxidation to yield a chiral alcohol with high enantiomeric excess.

Asymmetric Cycloaddition: Reacting the alkyne with a chiral dipole or dienophile to construct chiral heterocyclic or carbocyclic rings. beilstein-journals.org

These strategies open pathways to novel chiral scaffolds that are otherwise difficult to access, leveraging the simple linear structure of this compound as a starting point for creating three-dimensional complexity. acs.org

Building Block for Polymeric Materials Research

The dodecyl group is a common feature in functional polymers, imparting solubility and influencing morphology. While direct polymerization of internal alkynes like this compound is not standard, it serves as a crucial starting material for the synthesis of specialized monomers.

Poly(3-alkylthiophenes) (P3ATs) are a well-studied class of conjugated polymers used in organic electronics. rsc.org The properties of these materials are highly dependent on the alkyl side chain. Typically, these polymers are made from 3-alkyl-substituted thiophene (B33073) monomers. acs.org

This compound can be used as a key building block to synthesize a 3-dodecylthiophene (B10105) monomer. A plausible synthetic route involves the reaction of a thiophene precursor with a dodecyl-containing electrophile derived from this compound. For instance, the triple bond of this compound could be transformed into a reactive functional group that facilitates its attachment to the thiophene ring. Once the 3-dodecylthiophene monomer is synthesized, it can be polymerized using established methods like oxidative polymerization or catalyst-transfer polycondensation to yield poly(3-dodecylthiophene). acs.orgnih.govgoogle.com The use of alkyne-containing monomers is also explored in the synthesis of other conjugated polymers, for example, through Sonogashira coupling or click polymerization to create polytriazoles or poly(aryleneethynylene)s. oup.com

Bottlebrush polymers are macromolecules with densely grafted side chains, giving them a cylindrical shape and unique physical properties. researchgate.net These are often synthesized using "grafting" techniques (grafting-from, grafting-to, or grafting-through). cmu.eduresearchgate.net The grafting-through method, which involves the polymerization of macromonomers, is particularly powerful. researchgate.net

While bottlebrush poly(α-olefin)s are typically made from terminal alkenes, this compound can be converted into a suitable macromonomer for incorporation into these complex architectures. For example, this compound can be functionalized with a polymerizable group, such as a norbornene moiety. This can be achieved by reacting this compound with a norbornene derivative via a suitable coupling reaction. The resulting molecule, a norbornene carrying a dodecyl side chain, can then be polymerized via Ring-Opening Metathesis Polymerization (ROMP) to create a bottlebrush polymer backbone. acs.orguoa.gr

Alternatively, alkyne functionalities are used in "grafting-to" approaches, where an alkyne-functionalized backbone is reacted with azide-terminated side chains via click chemistry to form the bottlebrush structure. rsc.orgnih.gov A polymer backbone could be prepared with pendant groups derived from this compound, ready for clicking on side chains.

| Grafting Method | Role of this compound Derivative | Polymerization Type | Resulting Architecture |

| Grafting-Through | Converted into a polymerizable macromonomer (e.g., norbornene-dodecyl) | ROMP, ATRP | Bottlebrush Homopolymer/Copolymer |

| Grafting-To | Used to create an alkyne-functionalized polymer backbone | Click Chemistry (CuAAC) | Heterografted Bottlebrush Polymer |

This table illustrates potential strategies for incorporating this compound into bottlebrush polymers. Sources: cmu.eduresearchgate.netacs.orgnih.gov

Intermediate in Specialized Chemical Research

Beyond its role as a precursor, this compound is a valuable intermediate in specialized areas of chemical research that exploit the unique reactivity of internal alkynes.

One such area is in cycloaddition reactions, where the alkyne participates in the formation of new ring systems. wikipedia.org For example, this compound can act as a dipolarophile in [3+2] cycloaddition reactions with 1,3-dipoles like azides or nitrones to form five-membered heterocyclic rings. beilstein-journals.orgrsc.org It can also participate in [4+3] cycloadditions with in-situ generated oxyallyl cations to build seven-membered carbocyclic frameworks, which are present in numerous bioactive compounds. nih.gov These reactions are powerful tools for rapidly constructing molecular complexity.

Furthermore, this compound can be employed in metal-catalyzed reactions. A Sonogashira coupling reaction between an aryl halide and 1-dodecyne (B1581785) (a constitutional isomer of this compound) has been used in the synthesis of complex aldehyde precursors. mpg.de Similar cross-coupling methodologies can be applied to this compound to attach the dodecyl group to aromatic or other unsaturated systems, creating intermediates for materials science and medicinal chemistry. The compound has also been identified as a volatile constituent in plant extracts, suggesting potential roles in chemical ecology that merit further investigation. scispace.com

Development of Novel Surfactants and Amphiphilic Molecules

Amphiphilic molecules, which include surfactants, are compounds possessing both a water-loving (hydrophilic) head and a water-fearing (hydrophobic) tail. This dual nature allows them to assemble at interfaces, such as air-water or oil-water, reducing surface tension and enabling the formation of stable structures like micelles. nanoscience.comnih.gov The hydrophobic portion is crucial for these properties, and long hydrocarbon chains, such as the C12 chain of this compound, are frequently employed for this purpose. nih.govresearchgate.net

The synthesis of novel surfactants often utilizes alkynes as key building blocks due to the triple bond's reactivity. While many syntheses start with terminal alkynes (e.g., 1-dodecyne) because of their utility in reactions like copper-catalyzed azide-alkyne cycloaddition (click chemistry), internal alkynes like this compound are also pivotal. acs.org They can be used to create the hydrophobic tail of various classes of surfactants, including the highly efficient Gemini surfactants. researchgate.netacs.org Gemini surfactants feature two hydrophobic tails and two hydrophilic head groups connected by a spacer, a structure that often imparts superior properties compared to conventional single-chain surfactants, such as a lower critical micelle concentration (CMC). researchgate.netpreprints.org

The versatility of the alkyne group in this compound allows for its conversion into a variety of functional groups to which polar head groups can be attached. For example, the triple bond can be hydrogenated, halogenated, or hydrated, opening pathways to connect hydrophilic moieties through ester, ether, or amide linkages. rsc.orgmdpi.com The specific position of the triple bond within the chain can influence the final geometry of the amphiphile, which in turn affects its self-assembly behavior and interfacial properties. princeton.edu

The effectiveness of a surfactant is often quantified by its Critical Micelle Concentration (CMC), the concentration at which micelles begin to form. nih.gov For surfactants with a C12 hydrophobic tail, this value can vary significantly depending on the structure of the hydrophilic head group and the presence of other chemical features.

Table 1: Critical Micelle Concentration (CMC) of Various Surfactants with C12 Hydrophobic Tails

| Surfactant Type | Compound Name | CMC (mM) | Reference |

|---|---|---|---|

| Anionic | Sodium Dodecyl Sulfate (B86663) (SDS) | 8.2 (in water) | researchgate.net |

| Anionic | Surfactin C12 Homologue | 0.35 | nih.gov |

| Cationic | Dodecyltrimethylammonium Bromide (C12TAB) | 15 (in water) | researchgate.net |

| Cationic | Dodecyldimethylbenzylammonium Chloride (C12DMB) | ~1.0 (260 mg/L) | oup.com |

| Non-ionic | Tetraethylene Glycol Monododecyl Ether (C12E4) | 0.069 | nanoscience.com |

| Zwitterionic | Dodecyldimethylamine Oxide (C12DMAO) | ~2.3 (67 mg/L) | oup.com |

This table presents data for surfactants containing a twelve-carbon (C12) chain to illustrate typical CMC values. The specific values can vary based on experimental conditions like temperature and solvent.

Surface Functionalization in Materials Science (e.g., Semiconductor Passivation)

The functionalization of surfaces, particularly those of semiconductors like silicon, is critical for the performance and stability of modern electronic and optoelectronic devices. atomiclimits.com Unmodified semiconductor surfaces often possess "dangling bonds" and other defects that can trap charge carriers, hindering device efficiency. atomiclimits.comacs.org Passivation is the process of chemically modifying these surfaces to eliminate these defect states and protect the material from environmental degradation, such as oxidation. acs.orgcaltech.edu

This compound is an excellent candidate for the chemical passivation of semiconductor surfaces. The core of this application lies in the reactivity of its carbon-carbon triple bond, which can form strong, stable covalent bonds with the surface atoms of the semiconductor. wayne.eduacs.org This is particularly effective for hydride-terminated silicon (Si-H) surfaces, which are common starting points for functionalization. caltech.eduresearchgate.net

Several methods can be employed to attach alkyne-based molecules like this compound to a surface:

Hydrosilylation: This reaction involves the addition of a Si-H bond across the alkyne's triple bond. researchgate.net It can be initiated thermally, photochemically, or, notably, mediated by a Lewis acid. wayne.eduacs.orgmdpi.com Lewis acid-mediated hydrosilylation is particularly advantageous as it is effective for both terminal and internal alkynes, allowing molecules like this compound to be grafted onto a silicon surface, forming a dense, protective organic monolayer. wayne.eduacs.org This process is known to significantly slow the rate of surface oxidation. wayne.edu

Electrografting: This electrochemical method uses an applied potential to drive the reaction between the alkyne and the semiconductor surface. google.comannualreviews.orgrsc.org Cathodic electrografting can attach the alkyne to the surface while preserving a double bond, whereas anodic electrografting typically results in a fully saturated alkyl layer. google.comannualreviews.org The use of long-chain alkynes like dodecyne for this purpose has been well-documented. google.comgoogle.com

The attachment of a this compound-derived monolayer results in a robust, hydrophobic surface. This layer acts as a chemical passivation agent by physically shielding the semiconductor from reactive species like oxygen and water. acs.org Furthermore, it provides electrical passivation by reducing the density of surface electronic defect states. caltech.edutue.nl The long C12 chain ensures the formation of a dense and highly insulating layer, which is crucial for improving the performance of devices ranging from transistors to sensors. arvojournals.orgresearchgate.net

Table 2: Overview of Surface Functionalization Methods Applicable to this compound

| Method | Description | Substrate Example | Key Features | References |

|---|---|---|---|---|

| Lewis Acid-Mediated Hydrosilylation | A Lewis acid (e.g., EtAlCl₂) catalyzes the addition of Si-H bonds across the alkyne's triple bond. | Porous Silicon | Effective for internal alkynes; creates stable Si-C bonds; provides protection against oxidation. | wayne.eduacs.orgrsc.org |

| Photochemical Hydrosilylation | UV light initiates a radical chain reaction to graft the alkyne onto the Si-H surface. | Silicon Nanoparticles | Can be performed under mild conditions; creates covalently bound organic layers. | researchgate.netresearchgate.net |

| Cathodic Electrografting (CEG) | A negative potential drives the reaction, forming a silyl (B83357) anion intermediate that reacts with the alkyne. | Porous Silicon | Attaches the alkyne to the surface, typically resulting in an alkenyl-terminated surface. | google.comannualreviews.orgrsc.org |

| Anodic Electrografting (AEG) | A positive potential is applied, leading to the formation of a surface-bound alkyl group. | Porous Silicon | Results in a fully saturated, stable alkyl monolayer. | google.comannualreviews.org |

Theoretical and Computational Studies of 3 Dodecyne and Its Reactivity

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) is a widely used quantum mechanical method for investigating the electronic structure of atoms, molecules, and condensed phases researchgate.netwikipedia.org. It is particularly popular in computational chemistry due to its favorable balance of accuracy and computational cost compared to traditional ab initio methods researchgate.netnih.gov. DFT is often employed to study the ground-state properties of systems and to explore potential energy surfaces researchgate.netwikipedia.org.

While specific DFT studies on the reaction mechanisms and transition state analysis of 3-dodecyne were not identified, DFT is commonly used to elucidate the step-by-step process of chemical reactions. This involves identifying reactants, products, intermediates, and the transition states connecting them nih.govcharm-eu.eu. By calculating the energies and geometries of these species, researchers can map out the reaction pathway and determine the most energetically favorable route nih.govstackexchange.com. Transition state analysis, a key component of DFT studies on reactivity, involves locating and characterizing the saddle points on the potential energy surface that represent the highest energy points along a reaction coordinate scm.com. The energy difference between the reactants and the transition state provides the activation energy, which is crucial for understanding reaction rates stackexchange.com.

DFT calculations can also be used to study the energetics and conformational analysis of reaction intermediates charm-eu.eu. Intermediates are transient species formed during a reaction that exist in local minima on the potential energy surface mdpi.com. Characterizing their structures and relative energies is essential for a complete understanding of the reaction mechanism. Conformational analysis, which examines the different spatial arrangements of a molecule that can be interconverted by rotation around single bonds, is also readily performed with DFT charm-eu.eugoogle.com. This is important because the conformation of a reactant or intermediate can significantly influence the reaction pathway and selectivity nih.gov.

Molecular Dynamics and Simulation Approaches

Molecular Dynamics (MD) simulations are computational methods that simulate the physical movements of atoms and molecules over time mdpi.com. By solving Newton's laws of motion for each particle, MD simulations can provide insights into the dynamic behavior of chemical systems, including how molecules interact with each other and with their environment mdpi.comsimonsfoundation.org.

MD simulations are valuable for studying intermolecular interactions and solvent effects in chemical transformations simonsfoundation.org. The presence of a solvent can significantly influence reaction rates and pathways by stabilizing or destabilizing reactants, transition states, and intermediates through various interactions such as hydrogen bonding, van der Waals forces, and electrostatic interactions kit.eduutah.edu. MD simulations can explicitly model solvent molecules, allowing researchers to observe and quantify these effects dynamically mdpi.comsimonsfoundation.org.

Adsorption phenomena of molecules on material surfaces can also be investigated using MD simulations. These simulations can provide details about how molecules, such as hydrocarbons, interact with and arrange themselves on different surfaces under various conditions. While specific studies on the adsorption of this compound were not found, MD simulations have been applied to study the adsorption of related long-chain hydrocarbons like dodecane (B42187) on surfaces such as silica. These studies can reveal information about adsorption energies, surface coverage, and the orientation of adsorbed molecules.

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, encompassing a range of methods beyond basic DFT, are used to analyze the electronic structure of molecules wikipedia.org. These calculations provide detailed information about the distribution of electrons within a molecule, which is fundamental to understanding its reactivity and properties.

Methods ranging from Hartree-Fock to more advanced correlated methods are employed to determine molecular orbitals, electron density distributions, and energy levels nih.gov. Analyzing the frontier molecular orbitals (HOMO and LUMO) can provide insights into a molecule's potential to donate or accept electrons, which is crucial for predicting its reactivity in various chemical reactions nih.gov. Charge distribution analysis, also derived from quantum chemical calculations, helps in understanding the polarity of different parts of a molecule and identifying potential sites for nucleophilic or electrophilic attack. While specific electronic structure analysis for this compound at a detailed level was not found, these types of calculations are routinely applied to organic molecules to gain a deeper understanding of their intrinsic electronic properties that govern their chemical behavior.

Advanced Spectroscopic Characterization Techniques in 3 Dodecyne Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique that provides detailed information about the local chemical environment of atomic nuclei, particularly hydrogen (¹H) and carbon (¹³C). This information is fundamental for confirming the structure of organic molecules and understanding their behavior in solution or solid state.

NMR spectroscopy is a valuable tool for monitoring chemical reactions in situ, providing real-time information about the progress of a reaction, the consumption of reactants, and the formation of products magritek.com. By acquiring NMR spectra at different time points during a reaction, researchers can track changes in the concentrations of the involved species by observing the changes in the intensities of their characteristic NMR signals. This is particularly useful for optimizing reaction conditions, determining reaction kinetics, and identifying transient intermediates. While specific examples of in situ NMR monitoring of 3-dodecyne reactions were not found in the provided snippets, the technique has been applied to monitor the hydroformylation of 1-dodecene (B91753), a related long-chain alkene, demonstrating its applicability to dodecene-based systems magritek.com. This indicates that similar NMR-based monitoring strategies could be employed for reactions involving this compound.

Two-dimensional (2D) NMR techniques provide correlations between different nuclei, offering more detailed structural information than 1D NMR alone. These techniques are particularly powerful for elucidating the structures of complex molecules and determining stereochemistry numberanalytics.comemerypharma.comlongdom.org.

Correlation Spectroscopy (COSY) reveals correlations between coupled protons, helping to establish proton connectivity through bonds numberanalytics.comemerypharma.comlibretexts.org.

Heteronuclear Single Quantum Coherence (HSQC) correlates protons with the carbons to which they are directly attached, aiding in the assignment of carbon signals and the determination of C-H connectivities numberanalytics.comresearchgate.net.

Heteronuclear Multiple Bond Correlation (HMBC) shows correlations between protons and carbons that are separated by two or three bonds, providing information about longer-range connectivity and helping to piece together the carbon skeleton numberanalytics.comresearchgate.net.

Nuclear Overhauser Effect Spectroscopy (NOESY) reveals correlations between protons that are spatially close to each other, regardless of whether they are coupled through bonds. This technique is invaluable for determining the three-dimensional structure and relative stereochemistry of molecules longdom.orglibretexts.orgresearchgate.net.

These 2D NMR methods, when applied to this compound derivatives, would be essential for unambiguously assigning all NMR signals, confirming the connectivity of the carbon chain and the position of the alkyne, and determining the stereochemistry of any chiral centers or double bonds that might be present in complex derivatives numberanalytics.comlongdom.org.

Vibrational Spectroscopy (FTIR, Raman)

Infrared (FTIR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules, providing information about the functional groups present and the molecular structure.

FTIR and Raman spectroscopy are used to identify functional groups based on their characteristic vibrational frequencies unl.edumemphis.edupg.edu.plamericanpharmaceuticalreview.com. For alkynes, the most distinctive vibrational mode is the carbon-carbon triple bond (C≡C) stretching vibration. This mode typically appears as a band in the region of 2100-2260 cm⁻¹ in both FTIR and Raman spectra orgchemboulder.comucalgary.canih.govnih.gov. The exact position of this band is sensitive to the electronic environment of the triple bond and can provide information about whether the alkyne is terminal or internal, and the nature of the substituents. For this compound, an internal alkyne, the C≡C stretch is expected in this region. Terminal alkynes also exhibit a characteristic C-H stretching vibration around 3300 cm⁻¹, which is absent in internal alkynes like this compound orgchemboulder.comucalgary.ca. Raman spectroscopy is often particularly strong for symmetrical vibrations and bonds with significant polarizability changes during vibration, making the C≡C stretch of alkynes a strong Raman scatterer nih.govnih.gov. Analyzing the presence and position of the alkyne stretching band in the FTIR and Raman spectra of this compound confirms the presence of the triple bond and its location within the hydrocarbon chain.

Vibrational spectroscopy, particularly temperature-dependent FTIR and Raman, is a powerful tool for investigating phase transitions and gaining microstructural insights in polymers americanpharmaceuticalreview.comrsc.orgnih.govresearchgate.netspectroscopyonline.commdpi.comulb.ac.beresearchgate.net. Changes in temperature can induce changes in the packing and conformation of polymer chains, leading to phase transitions such as melting, crystallization, or solid-state transformations. These changes are often accompanied by shifts in the frequencies, changes in the intensities, or the appearance/disappearance of specific vibrational bands in the FTIR and Raman spectra.

Mass Spectrometry (MS) and Hyphenated Techniques (GC-MS, LC-MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and structural fragments of a compound. When coupled with separation techniques like Gas Chromatography (GC) or Liquid Chromatography (LC), hyphenated methods such as GC-MS and LC-MS become indispensable tools for analyzing complex mixtures involving this compound.

Identification of Reaction Products and Byproducts

GC-MS is widely applied in organic chemistry for separating and identifying components in reaction mixtures. For reactions involving this compound, GC-MS analysis can help identify the desired products as well as any unintended byproducts formed during the reaction. The mass spectrum of a compound provides a unique fragmentation pattern that can be compared to spectral libraries (such as the NIST database) to confirm its identity. Studies analyzing hydrocarbon mixtures, including dodecenes, often utilize GC-MS to separate and identify various isomers and related compounds that could be products or byproducts of alkyne reactions thegoodscentscompany.comfishersci.co.ukfishersci.no. Pyrolysis-GC/MS techniques, for instance, rely on comparing obtained mass spectra with libraries for compound identification. The PubChem entries for this compound and related dodecenes include GC-MS data, highlighting the utility of this technique for their characterization. Analysis of olefin oligomerization products, which can include various dodecene isomers, demonstrates the capability of GCxGC-PI-TOF MS in identifying complex mixtures based on their mass spectra.

Quantitative and Trace Analysis in Complex Academic Samples